

# Spectroscopic Profile of 2-Bromo-5-fluoro-6-methylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-5-fluoro-6-methylpyridine


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This technical guide provides a comprehensive overview of the available spectroscopic data for the compound **2-Bromo-5-fluoro-6-methylpyridine** (CAS No. 374633-38-2). Due to a scarcity of publicly available experimental spectra for this specific molecule, this document focuses on predicted data derived from analogous compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also presented to guide researchers in their own analytical endeavors.

## Chemical Structure and Properties

- IUPAC Name: **2-Bromo-5-fluoro-6-methylpyridine**
- Molecular Formula: C<sub>6</sub>H<sub>5</sub>BrFN
- Molecular Weight: 190.01 g/mol [\[1\]](#)
- Structure: Chemical structure of 2-Bromo-5-fluoro-6-methylpyridine

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-5-fluoro-6-methylpyridine**. These predictions are based on the analysis of its chemical structure and comparison with structurally similar molecules.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.6 - 7.8	Doublet of Doublets	J(H,F) ≈ 8-10 Hz, J(H,H) ≈ 2-3 Hz	1H	H-4
~7.3 - 7.5	Doublet of Doublets	J(H,F) ≈ 5-7 Hz, J(H,H) ≈ 2-3 Hz	1H	H-3
~2.5	Singlet	-	3H	-CH <sub>3</sub>

Note: Chemical shifts are approximate. The protons on the pyridine ring (H-3 and H-4) are expected to show coupling to the fluorine atom, resulting in doublet of doublets.

## <sup>13</sup>C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment
~157 (d, J ≈ 230-250 Hz)	C-5
~148 (d, J ≈ 15-20 Hz)	C-6
~142 (d, J ≈ 5-10 Hz)	C-4
~140	C-2
~122 (d, J ≈ 20-25 Hz)	C-3
~17	-CH <sub>3</sub>

Note: Chemical shifts are approximate. Carbons in proximity to the fluorine atom are expected to exhibit coupling, resulting in doublets with characteristic coupling constants (J).

## Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
189/191	~100/~98	$[M]^+$ / $[M+2]^+$
174/176	Moderate	$[M-CH_3]^+$
110	Moderate	$[M-Br]^+$

Note: The presence of a bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity ( $[M]^+$  and  $[M+2]^+$ ) separated by 2 m/z units.

## Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	C-H stretching (aromatic)
2950-2850	Medium	C-H stretching (methyl)
1600-1450	Strong	C=C and C=N stretching (pyridine ring)
1250-1200	Strong	C-F stretching
1100-1000	Strong	C-Br stretching
850-800	Strong	C-H bending (out-of-plane)

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

## NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).
- Procedure:
  - Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-5-fluoro-6-methylpyridine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
  - Data Acquisition:
    - Transfer the solution to a 5 mm NMR tube.
    - Place the NMR tube in the spectrometer's probe.
    - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
    - Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
    - Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence.
  - Data Processing:
    - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
    - Calibrate the chemical shifts using the residual solvent peak (e.g.,  $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

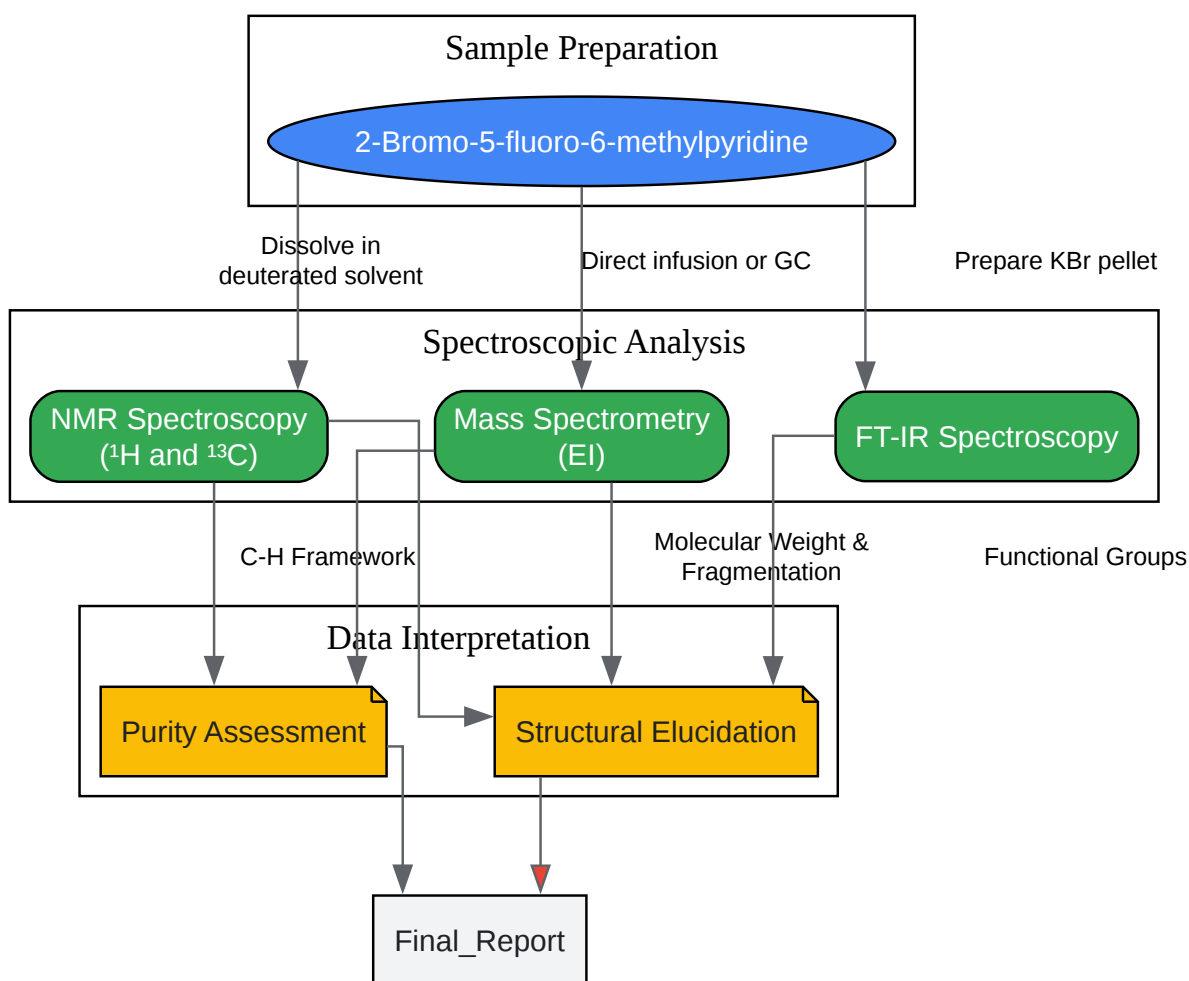
- Procedure:
  - Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS).
  - Ionization: Bombard the sample with electrons to generate charged molecular ions and fragment ions.
  - Mass Analysis: Separate the ions based on their mass-to-charge ratio ( $m/z$ ).
  - Detection: Detect the abundance of each ion to generate a mass spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Procedure:
  - Sample Preparation (KBr Pellet Method):
    - Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.
    - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
  - Data Acquisition:
    - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
    - Record a background spectrum of the empty sample compartment.
    - Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
  - Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

## Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Bromo-5-fluoro-6-methylpyridine**.



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Caption: Logical workflow for the spectroscopic analysis of **2-Bromo-5-fluoro-6-methylpyridine**.

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## References

- 1. 2-Bromo-5-fluoro-6-methylpyridine Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
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